N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
CAS No.: 956923-67-4
VCID: VC7576575
Molecular Formula: C15H19N3O4
Molecular Weight: 305.334
* For research use only. Not for human or veterinary use.
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine - 956923-67-4](/images/structure/VC7576575.png)
Description |
IUPAC NameN-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl]carbonyl}-L-alanine Molecular FormulaC13H16N4O4 Molecular Weight296.29 g/mol Key Structural Features
SynthesisThe synthesis of this compound likely involves multi-step organic reactions focusing on:
Potential Applications
Mechanistic InsightsThe compound's structural features (e.g., hydrogen bonding sites and hydrophobic regions) suggest possible interactions with enzymes or receptors. Spectroscopic Characterization
CrystallographyX-ray diffraction studies could confirm the stereochemistry and provide insights into intermolecular interactions. Research FindingsAlthough specific experimental data on this compound is limited in the provided sources, similar structures have shown:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 956923-67-4 | ||||||||
Product Name | N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine | ||||||||
Molecular Formula | C15H19N3O4 | ||||||||
Molecular Weight | 305.334 | ||||||||
IUPAC Name | (2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid | ||||||||
Standard InChI | InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 | ||||||||
Standard InChIKey | JAARVQDZUJVXQE-QRHSGQBVSA-N | ||||||||
SMILES | CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 16394651 | ||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume